8-甲氧基喹啉-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

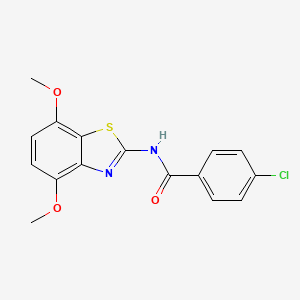

8-Methoxyquinoline-5-sulfonamide is a chemical compound with the CAS Number: 129660-43-1 . It has a molecular weight of 238.27 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-Methoxyquinoline-5-sulfonamide, has been a topic of interest in recent years . Various methods have been explored, including synthesis by microwave, using clay or other catalysts that could be recycled and reused, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

The InChI Code for 8-Methoxyquinoline-5-sulfonamide is1S/C10H10N2O3S/c1-15-8-4-5-9 (16 (11,13)14)7-3-2-6-12-10 (7)8/h2-6H,1H3, (H2,11,13,14) . This code provides a specific representation of the molecule’s structure.

科学研究应用

抗菌和抗真菌活性

8-甲氧基喹啉-5-磺酰胺及其衍生物在抗菌和抗真菌应用中显示出显著的前景。研究表明,与母体化合物相比,磺酰肼取代的 8-羟基喹啉衍生物表现出增强的抗菌和抗真菌活性。这种增强归因于同时包含 8-羟基喹啉和磺酰胺部分的分子框架,表明这些化合物在治疗各种细菌和真菌感染方面具有潜力 (Dixit 等,2010)。

光致发光和材料科学

在材料科学中,8-甲氧基喹啉-5-磺酰胺衍生物已被用于开发具有特定光致发光特性的新型材料。例如,探索了用 8-羟基喹啉磺酰胺对介孔二氧化硅进行功能化,然后与铝络合。这些材料对发射光谱表现出有趣的环境影响,表明在传感、成像和作为光致发光标记方面的应用 (Badiei 等,2011)。

抗寄生虫和抗结核活性

8-甲氧基喹啉-5-磺酰胺衍生物的抗寄生虫活性也是近期研究的重点。这些化合物已被评估其对各种寄生虫的疗效,展示了作为疟疾和结核病等疾病的治疗剂的潜力。此外,它们的结构修饰可以导致针对不同寄生虫菌株的不同活性和特异性,突出了它们的多功能性和开发为靶向抗寄生虫疗法的潜力 (Castaño 等,2019)。

癌症研究

在癌症研究中,某些 8-甲氧基喹啉-5-磺酰胺衍生物已被确定为微管蛋白聚合的有效抑制剂,微管蛋白聚合是细胞分裂中的关键过程。这些化合物对各种癌细胞系表现出显着的抗增殖活性,表明它们作为化疗剂的潜力。破坏微管形成的能力表明了一种作用机制,该机制可用于治疗对常规疗法有耐药性的癌症 (Lee 等,2011)。

神经退行性疾病

8-甲氧基喹啉-5-磺酰胺衍生物在神经退行性疾病方面也显示出前景。它们调节特定神经递质受体(例如 5-HT6 受体)活性的能力表明了在治疗阿尔茨海默病等疾病中的潜在应用。这些化合物在临床前模型中表现出促认知和类似抗抑郁的特性,支持它们作为神经疾病治疗剂的进一步研究 (Zajdel 等,2016)。

作用机制

Target of Action

8-Methoxyquinoline-5-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

8-Methoxyquinoline-5-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 8-Methoxyquinoline-5-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects the downstream production of purines and pyrimidines, which are essential components of DNA .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by 8-Methoxyquinoline-5-sulfonamide leads to a decrease in bacterial DNA synthesis , effectively inhibiting bacterial growth . This makes the compound potentially useful as an antibacterial agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Methoxyquinoline-5-sulfonamide. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Moreover, their high resistance to biodegradation may lead to long residence times in both water and soil matrices . These factors should be considered when assessing the environmental impact and therapeutic use of this compound.

生化分析

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative and the biomolecules it interacts with .

Cellular Effects

Related quinoline derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, some quinoline derivatives have demonstrated anticancer activity against various cell lines .

Molecular Mechanism

Sulfonamide drugs, which share a similar functional group, have been shown to inhibit the enzyme carbonic anhydrase, disrupting the balance of carbon dioxide and water in the body

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of similar compounds have been studied extensively .

Dosage Effects in Animal Models

The effects of 8-Methoxyquinoline-5-sulfonamide at different dosages in animal models have not been reported in the literature. Sulfonamide drugs have been shown to cause various side effects at high doses, including allergic reactions .

Metabolic Pathways

Sulfonamide drugs are known to undergo various metabolic processes in the body .

Transport and Distribution

Related compounds, such as 8-hydroxyquinoline, have been shown to bind copper and transport it into cells .

Subcellular Localization

The localization of similar compounds can be influenced by various factors, including targeting signals and post-translational modifications .

属性

IUPAC Name |

8-methoxyquinoline-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-15-8-4-5-9(16(11,13)14)7-3-2-6-12-10(7)8/h2-6H,1H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNICQVASFCFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)S(=O)(=O)N)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

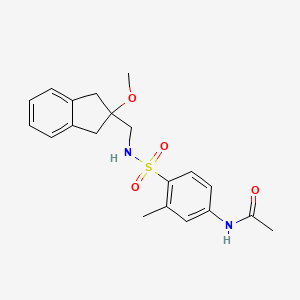

![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2886320.png)

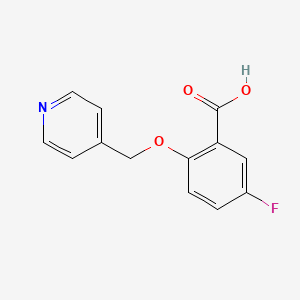

![4-Ethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2886327.png)

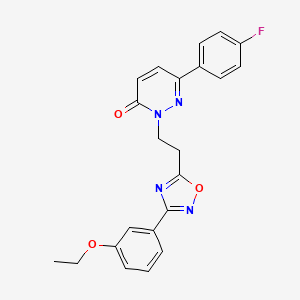

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2886334.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)